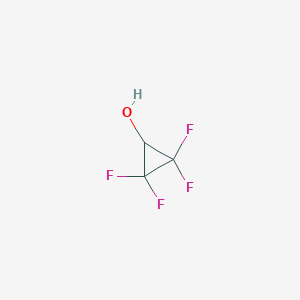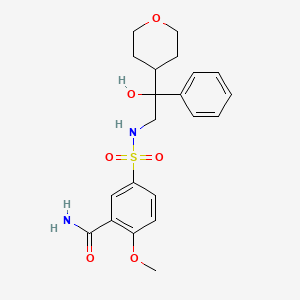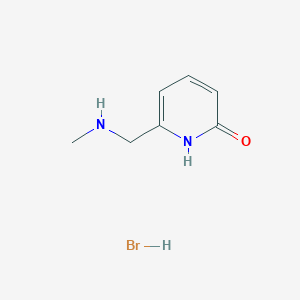
2,2,3,3-Tetrafluorocyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluorocyclopropan-1-ol is a fluorinated cyclopropane derivative, a class of compounds known for their conformational rigidity and potential utility in pharmaceuticals and agrochemicals due to their polarity and lower logP values . While the specific compound 2,2,3,3-tetrafluorocyclopropan-1-ol is not directly mentioned in the provided papers, the related chemistry and synthesis of fluorinated cyclopropanes can provide insights into its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of fluorinated cyclopropanes often involves the introduction of fluorine atoms or fluorinated groups into the cyclopropane ring. For example, the synthesis of all-cis-1,2,3-trifluorocyclopropanes has been achieved, which could suggest possible synthetic routes for 2,2,3,3-tetrafluorocyclopropan-1-ol by further functionalization of the cyclopropane ring . Additionally, the preparation of tetramethylcyclopropyl-substituted alkanols and their subsequent reactions under Friedel-Crafts conditions could provide a template for synthesizing tetrafluorocyclopropan-1-ol derivatives .
Molecular Structure Analysis
The molecular structure of fluorinated cyclopropanes is characterized by the presence of fluorine atoms on the cyclopropane ring, which can significantly influence the molecule's polarity and electronic properties. The stereochemistry of the fluorine substituents, as in the case of all-cis-1,2,3-trifluorocyclopropanes, is also crucial as it affects the molecule's facial polarity . The presence of fluorine can also stabilize certain intermediates in reactions, as seen with tetraphenylphosphonium tetrafluoroborate in hexafluoroisopropanol .
Chemical Reactions Analysis
Fluorinated cyclopropanes can undergo various chemical reactions, including ring-opening and rearrangement under acidic conditions , cation-olefin polycyclization , and 1,3-dipolar cycloadditions . These reactions are influenced by the electronic properties of the fluorine substituents and the cyclopropane ring's strain. For instance, the ring strain in cyclopropanes can facilitate ring-opening reactions, which can be exploited in synthetic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated cyclopropanes are largely determined by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to a decrease in the logP value, making these compounds more polar and potentially more biologically active . The rigidity of the cyclopropane ring and the influence of fluorine on the molecule's conformation can also affect its reactivity and interaction with biological targets.
Applications De Recherche Scientifique
Radical Cation Stabilization and Spectroscopy
1,1,1,3,3,3-Hexafluoropropan-2-ol (HFP) has been identified as an exceptional solvent for radical cations due to its combination of low nucleophilicity, high hydrogen bonding donor strength, and high ionizing power. This makes HFP ideal for electron paramagnetic resonance (EPR) spectroscopy and mechanistic studies of radical cations as intermediates in various chemical reactions, including electrophilic aromatic substitution and photochemistry (Eberson et al., 1997).
Epoxide-Initiated Cation-Olefin Polycyclization
The use of tetraphenylphosphonium tetrafluoroborate in hexafluoroisopropanol efficiently promotes epoxide-initiated cation-olefin polycyclization reactions. This methodology demonstrates broad functional group tolerance, along with water and oxygen tolerance, highlighting its utility in synthesizing complex molecular architectures (Tian et al., 2016).
Activation of Hypervalent Iodine Reagents
Hexafluoroisopropan-2-ol (HFIP) is highly effective in promoting fluorinations with hypervalent fluoroiodane reagents. Its use eliminates the need for transition metals or TREAT-HF activators, allowing for monofluorination and fluorocyclisation of unsaturated carboxylic acids under mild conditions (Minhas et al., 2018).
Fluorinated Building Block Synthesis
2,3,3,3-Tetrafluoropropene, due to its growing use as a low global warming potential refrigerant, has been identified as a cost-effective fluorinated building block. Its application in nucleophilic substitution reactions with alkoxide and thiolate derivatives expands the scope for synthesizing α-trifluoromethyl enol ethers and vinyl sulfides (Murray et al., 2019).
Safety and Hazards
The safety data sheet (SDS) for 2,2,3,3-Tetrafluorocyclopropan-1-ol indicates that it is classified as a flammable liquid (Category 3, H226) and can be toxic if inhaled (Category 3, H331) . It is recommended to be used only for research and development purposes and not for medicinal, household, or other uses .
Propriétés
IUPAC Name |
2,2,3,3-tetrafluorocyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O/c4-2(5)1(8)3(2,6)7/h1,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGBSGJCWLBSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrafluorocyclopropan-1-ol | |
CAS RN |
2402837-95-8 |
Source


|
| Record name | 2,2,3,3-tetrafluorocyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline](/img/structure/B2552454.png)
![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate](/img/structure/B2552455.png)

![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/no-structure.png)
![[2-(2,6-Difluoroanilino)-2-oxoethyl] benzoate](/img/structure/B2552460.png)
![N-(2-methoxybenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2552462.png)



![Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2552468.png)
![5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2552469.png)


![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2552474.png)